1-(2H-1,3-Benzodioxol-5-YL)-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4/c23-16-6-12(18-20-17(21-26-18)11-2-1-5-19-8-11)9-22(16)13-3-4-14-15(7-13)25-10-24-14/h1-5,7-8,12H,6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKABPZDHINOKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)C4=NC(=NO4)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2H-1,3-Benzodioxol-5-YL)-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidin-2-one core followed by the introduction of the benzodioxole and oxadiazole moieties through nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: 1-(2H-1,3-Benzodioxol-5-YL)-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalysts, mild temperatures.
Substitution: Nucleophiles such as amines, alcohols, under basic or acidic conditions.
Major Products:
Scientific Research Applications
1-(2H-1,3-Benzodioxol-5-YL)-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one has been extensively studied for its applications in:
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which 1-(2H-1,3-Benzodioxol-5-YL)-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Key Research Findings and Implications
Synthetic Feasibility : The target compound’s oxadiazole ring can be synthesized via cyclization reactions (e.g., between amidoximes and carboxylic acid derivatives), as demonstrated in analogues like 46 (72% yield) .
Bioactivity Trends :
- Pyridin-3-yl-oxadiazole derivatives show superior binding to nicotinic acetylcholine receptors (nAChRs) compared to pyridin-2-yl or pyridin-4-yl variants .
- Benzodioxole-containing compounds exhibit prolonged half-lives due to reduced cytochrome P450-mediated oxidation .
Optimization Potential: Replacing the pyrrolidinone’s benzodioxole with electron-withdrawing groups (e.g., trifluoromethyl, as in 49) could enhance metabolic stability further .
Q & A
Q. What are the key synthetic steps and critical reaction parameters for preparing this compound?
The synthesis involves a multi-step approach:
- Step 1 : Formation of the pyrrolidin-2-one core via cyclization reactions, often using protected amino acids or lactam precursors under controlled pH and temperature.
- Step 2 : Introduction of the 1,3-benzodioxole moiety via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura), requiring anhydrous conditions and transition metal catalysts (e.g., Pd).
- Step 3 : Oxadiazole ring formation through cyclocondensation of amidoximes with carboxylic acid derivatives, optimized at 80–100°C in polar aprotic solvents like DMF .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures ensures >95% purity.
Q. Which analytical techniques are essential for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., pyridin-3-yl vs. pyridin-2-yl) and lactam ring conformation.
- X-ray Crystallography : Resolves stereochemical ambiguities and validates intramolecular interactions (e.g., hydrogen bonding between pyrrolidinone and oxadiazole) .
- High-Resolution Mass Spectrometry (HRMS) : Verifies molecular formula (C₁₈H₁₄N₄O₄, MW 342.36 g/mol) and detects isotopic patterns .
Q. How is the compound’s preliminary biological activity assessed?
- In vitro assays : Screen against target enzymes (e.g., kinases, oxidases) using fluorescence-based assays. For example, measure IC₅₀ values via dose-response curves in triplicate.
- Solubility and stability : Assessed in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using HPLC-UV to guide formulation strategies .
Advanced Research Questions
Q. How can reaction yields be optimized for the oxadiazole ring formation?
- Design of Experiments (DoE) : Vary parameters like temperature (70–110°C), solvent (DMF vs. THF), and catalyst loading (0.5–2 mol% Pd) to identify optimal conditions.
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes while improving yield by 15–20% .
- In situ monitoring : Use FTIR to track the disappearance of amidoxime intermediates (N–H stretch at 3300 cm⁻¹) and adjust reaction kinetics .
Q. How to resolve contradictions between computational modeling and experimental structural data?
- Multi-technique validation : Combine XRD (for solid-state conformation) with NOESY NMR (for solution-state dynamics) to reconcile discrepancies.
- DFT calculations : Compare optimized geometries (B3LYP/6-31G* basis set) with experimental bond lengths/angles to identify steric or electronic effects .
- SHELX refinement : Use SHELXL for high-resolution crystallographic data to correct for thermal motion artifacts .
Q. What strategies guide structure-activity relationship (SAR) studies for this compound?
- Substituent variation : Systematically replace pyridin-3-yl with other aromatic groups (e.g., 4-ethoxyphenyl) to assess impact on bioactivity .
- Bioisosteric replacement : Substitute the oxadiazole ring with 1,2,4-triazole or thiadiazole to modulate metabolic stability.
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with Tyr-123 in the target protein) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
